molecular formula C16H15NO3 B15044126 Ethyl 4-(2-hydroxybenzylideneamino)benzoate CAS No. 3246-76-2

Ethyl 4-(2-hydroxybenzylideneamino)benzoate

Cat. No.: B15044126
CAS No.: 3246-76-2
M. Wt: 269.29 g/mol
InChI Key: LFPLHVSNSZORMO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxybenzylideneamino)benzoate is a Schiff base compound with the molecular formula C16H15NO3 It is known for its unique structure, which includes an ethyl ester group, a benzylideneamino group, and a hydroxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-hydroxybenzylideneamino)benzoate can be synthesized through the condensation reaction of ethyl 4-aminobenzoate with salicylaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous-flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxybenzylideneamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Ethyl 4-(2-aminobenzyl)benzoate.

    Oxidation: Ethyl 4-(2-formylbenzylideneamino)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-hydroxybenzylideneamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-hydroxybenzylideneamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity. In the case of its potential use as a local anesthetic, it may interact with sodium ion channels on nerve membranes, blocking the conduction of nerve impulses and resulting in a loss of sensation .

Comparison with Similar Compounds

Ethyl 4-(2-hydroxybenzylideneamino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its Schiff base structure, which imparts distinct chemical and biological properties compared to other local anesthetics.

Biological Activity

Ethyl 4-(2-hydroxybenzylideneamino)benzoate, commonly referred to as a Schiff base, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, antioxidant, and gastroprotective effects.

Synthesis and Characterization

This compound is synthesized through the condensation reaction of salicylaldehyde with ethyl 4-aminobenzoate. The reaction typically occurs in an ethanol solvent under reflux conditions. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

TechniqueObservations
IR SpectroscopyCharacteristic peaks at 1660 cm⁻¹ (C=O)
NMRChemical shifts indicative of aromatic protons
X-ray CrystallographyTriclinic crystal system, P¯1 symmetry

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell walls and inhibit essential metabolic processes.

  • Antibacterial Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. In a study, it showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : this compound also demonstrates antifungal properties, effectively inhibiting Candida albicans growth with an MIC of 32 μg/mL .

Table 2: Antimicrobial Efficacy

MicroorganismMIC (μg/mL)
Staphylococcus aureus62.5
Escherichia coli62.5
Candida albicans32

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicate that the compound effectively scavenges free radicals, suggesting its potential in preventing oxidative stress-related diseases .

Gastroprotective Effects

Recent research has highlighted the gastroprotective effects of this compound in animal models. In a study involving rats subjected to ethanol-induced gastric mucosal lesions, the compound significantly reduced ulcer size and improved gastric mucosal integrity . Key findings include:

  • Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration.
  • Biochemical Markers : The treatment led to increased levels of superoxide dismutase (SOD) and decreased malondialdehyde (MDA), indicating reduced oxidative damage .

Case Studies

  • Antimicrobial Study : A comprehensive study assessed the antibacterial activity of various metal complexes derived from this compound. The silver complex exhibited enhanced antibacterial properties compared to the uncoordinated Schiff base .
  • Gastroprotective Study : In a controlled experiment, rats treated with this compound showed significant protection against ethanol-induced gastric ulcers, highlighting its potential therapeutic application in gastroenterology .

Properties

CAS No.

3246-76-2

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 4-[(2-hydroxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H15NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h3-11,18H,2H2,1H3

InChI Key

LFPLHVSNSZORMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O

Origin of Product

United States

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